双-PEG9-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

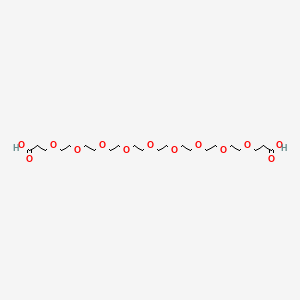

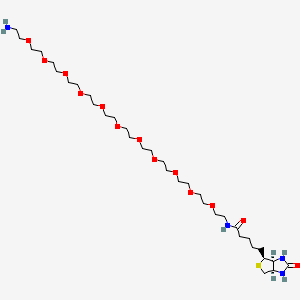

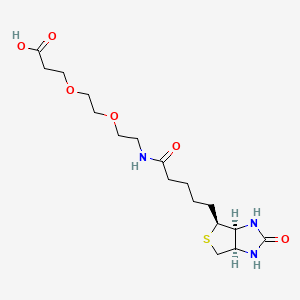

Bis-PEG9-acid is a PEG-based PROTAC linker . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two terminal carboxylic acid groups .

Synthesis Analysis

The terminal carboxylic acids of Bis-PEG9-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bis-PEG9-acid is C22H42O13 . It has a molecular weight of 514.57 .Chemical Reactions Analysis

Bis-PEG9-acid is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Bis-PEG9-acid has a molecular weight of 514.57 . It is a solid substance with a white to off-white appearance .科学研究应用

交联剂

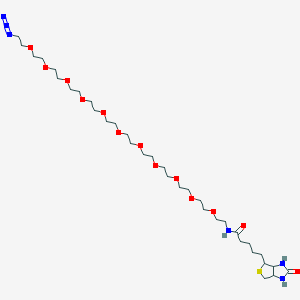

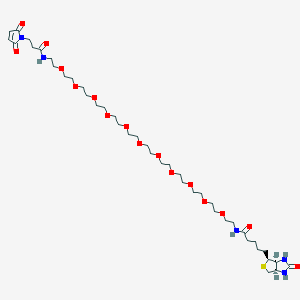

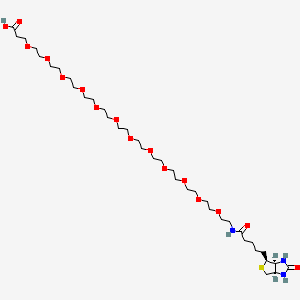

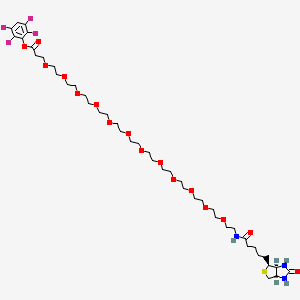

双-PEG9-酸,也称为BS(PEG)9,是一种双琥珀酰亚胺酯活化的PEG化合物,用于蛋白质和其他分子中伯胺(NH2)之间的交联 {svg_1} {svg_2} {svg_3}. PEG9间隔体两端的N-羟基琥珀酰亚胺酯(NHS)基团与伯胺特异性反应,形成稳定的酰胺键 {svg_4}.

生物膜形成研究

BS(PEG)9已被用于研究BfmR的结构域结构,BfmR是鲍曼不动杆菌生物膜形成的调节剂 {svg_5}. 该应用提供了对生物膜形成机制的宝贵见解,生物膜形成是许多细菌感染的关键因素。

视觉激发研究

BS(PEG)9的另一个有趣的应用是在视觉激发机制研究中 {svg_6}. BS(PEG)9交联蛋白质的能力使其成为研究视觉感知中复杂过程的有用工具。

蛋白质标记和修饰

由于BS(PEG)9与伯胺反应,因此它常用于蛋白质标记和修饰 {svg_7}. 这使研究人员能够追踪蛋白质在细胞内的运动和相互作用,为细胞功能和疾病机制提供宝贵的见解。

增强缀合物的溶解度

BS(PEG)9的聚乙二醇(PEG)间隔臂可以增强缀合物的溶解度 {svg_8} {svg_9}. 这在药物递送应用中特别有用,其中提高治疗剂的溶解度可以增强其生物利用度和疗效。

降低免疫原性

BS(PEG)9的PEG间隔臂还可以降低缀合物的免疫原性 {svg_10}. 这在治疗应用中很重要,其中降低对药物的免疫反应可以提高其安全性有效性。

作用机制

Target of Action

Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Bis-PEG9-acid are the E3 ubiquitin ligase and the target protein in the case of PROTACs .

Mode of Action

Bis-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, Bis-PEG9-acid acts as a cleavable linker used in the synthesis of ADCs .

Biochemical Pathways

The biochemical pathway primarily affected by Bis-PEG9-acid is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, bis-peg9-acid is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the action of Bis-PEG9-acid is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of Bis-PEG9-acid allows for the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Bis-PEG9-acid is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in Bis-PEG9-acid increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.

未来方向

生化分析

Biochemical Properties

Bis-PEG9-acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds. This compound interacts with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), facilitating the creation of stable amide linkages . These interactions are crucial in the synthesis of bioconjugates, where Bis-PEG9-acid is used to link proteins, peptides, or other biomolecules, enhancing their solubility and stability.

Cellular Effects

Bis-PEG9-acid influences various cellular processes by modifying the properties of biomolecules it interacts with. For instance, when conjugated to proteins or peptides, it can enhance their solubility and reduce immunogenicity, thereby improving their therapeutic potential. Additionally, Bis-PEG9-acid can affect cell signaling pathways by altering the interactions of signaling molecules, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis-PEG9-acid exerts its effects through the formation of stable amide bonds with primary amine groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. For example, the conjugation of Bis-PEG9-acid to enzymes can either block or enhance their active sites, thereby modulating their activity. Additionally, changes in gene expression can occur due to the altered interactions of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis-PEG9-acid can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that Bis-PEG9-acid can maintain its functional properties for extended periods, although some degradation may occur, impacting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of Bis-PEG9-acid vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can enhance the solubility and stability of therapeutic proteins or peptides. At higher doses, Bis-PEG9-acid may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the benefits of the compound plateau or diminish at higher concentrations .

Metabolic Pathways

Bis-PEG9-acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, the conjugation of Bis-PEG9-acid to metabolic enzymes can either inhibit or enhance their activity, thereby affecting the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, Bis-PEG9-acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its movement in aqueous environments, while the terminal carboxylic acid groups enable binding to specific proteins. This distribution can affect the localization and accumulation of Bis-PEG9-acid, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Bis-PEG9-acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects. For example, Bis-PEG9-acid may localize to the cytoplasm or nucleus, depending on the nature of the biomolecules it is conjugated to. This localization is crucial for its activity, as it determines the specific cellular processes and pathways that Bis-PEG9-acid can influence .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCHJGEDEJHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)